Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid

Chiral intermediate synthesis Biocatalysis Monobactam antibiotics

Synthetic challenge: protecting β-hydroxyvaline without epimerization or side reactions during peptide coupling and azetidinone formation. Cbz-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (CAS 112110-89-1) is an enantiopure (S)-β-hydroxy-α-amino acid with three key advantages over Cbz-Thr or Cbz-Ser: • **Orthogonal protection** - Cbz stable to TFA (Boc/Fmoc compatible); removed by H2/Pd. • **Less reactive tertiary β-OH** - eliminates oxidation/esterification side reactions; often no side-chain protection needed. • **+1.1 logP** - improves organic solubility and membrane permeability in prodrugs. Direct precursor to the active fragment in tigemonam; (R) enantiomer yields inactive analog. Supplied with full analytical data.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
Cat. No. B12959652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O
InChIInChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m1/s1
InChIKeyMFRLLTJYHNOXRS-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid Overview


Cbz-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (CAS 112110-89-1; MW 267.28 g/mol; molecular formula C13H17NO5) is a carbobenzyloxy (Cbz)-protected, non‑proteinogenic β‑hydroxy‑α‑amino acid [1]. The compound features a single (S)‑stereocenter, a tertiary β‑hydroxyl group, and a benzyloxycarbonyl protecting group that is introduced by reaction of the free amino acid with benzyl chloroformate under basic conditions . It serves as a protected form of L‑β‑hydroxyvaline (also termed 3‑hydroxy‑L‑valine or 4‑methyl‑L‑threonine) and is employed as a chiral building block in peptide‑based drug discovery and in the synthesis of the orally active monobactam antibiotic tigemonam [1].

Cbz-protected (S)-configured β-hydroxyvaline building block
Orthogonal to Boc and Fmoc; enables sequential deprotection
Tertiary β-hydroxyl reduces O-acylation and elimination side reactions

Why Generic Analogs Cannot Replace This Building Block


The (S)‑enantiomer is an absolute requirement for the biological activity of the monobactam antibiotic tigemonam; the (R)‑enantiomer or racemic mixture yields an inactive or sub‑potent product [1]. The Cbz protecting group is orthogonal to both acid‑labile Boc and base‑labile Fmoc groups, enabling sequential deprotection strategies that are precluded when only one protecting group type is used [2]. Moreover, the tertiary β‑hydroxyl group is significantly less prone to oxidation, esterification, and elimination side reactions than the primary alcohols present in Cbz‑L‑threonine or Cbz‑L‑serine, reducing by‑product formation during coupling and storage [3]. The following quantitative evidence details these differentiators.

Chiral requirement

Only (S)-enantiomer yields active tigemonam; (R) or racemic mixtures lead to inactive or sub-potent analogs.

Orthogonal protection gap

Cbz is stable to TFA but cleaved by hydrogenolysis, while Boc is TFA-labile; using only one carbamate type precludes sequential deprotection strategies.

Side-reaction profile shift

Tertiary β-OH minimizes oxidation/elimination vs. primary alcohols in Cbz-threonine or Cbz-serine; substituting these can increase O-acylated byproducts and crude impurity load.

Quantitative Differentiation Evidence


Enantiomeric Purity vs. Chemical Resolution

A biocatalytic process (reductive amination or transamination) produces L‑β‑hydroxyvaline with up to 100% optical purity and 98% yield, whereas chemical resolution of the racemate yields less than 50% of the desired L‑enantiomer and, in one reported case, only 70% enantiomeric purity where the undesired D‑isomer predominates [1]. Because Cbz‑(S)‑2‑amino‑3‑hydroxy‑3‑methylbutanoic acid is derived from this (S)‑configured hydroxyvaline core, its procurement from biocatalytic routes directly translates into higher enantiomeric excess and overall yield in downstream pharmaceutical syntheses.

Enantiomeric purity & yield
Head-to-head
Biocatalytic: up to 100% ee, 98% yield
Chemical resolution: ≤70% ee,

Supports chiral fidelity and process economy

Biocatalytic reductive amination vs classical resolution

Lipophilicity shift
Cross-study comparable
ΔlogP +1.1
Cbz-protected XLogP3 = 1 vs free amino acid logP = –0.13

May improve organic-phase partitioning and extraction

Computed XLogP3 vs experimental logP

Deprotection orthogonality
Class-level
Cbz: stable in TFA, cleaved by H₂/Pd-C
Boc: cleaved by TFA, stable under H₂/Pd-C

Enables sequential N-protection strategies

Well-established carbamate class property

β-Hydroxyl reactivity
Class-level inference
Tertiary β-OH: low O-acylation, oxidation, elimination
Primary β-OH (Thr/Ser): higher byproduct formation

Supports higher crude purity in coupling

Qualitative class-level comparison

Chiral intermediate synthesis Biocatalysis Monobactam antibiotics

Lipophilicity Shift from Cbz Protection

The Cbz-protected compound exhibits a computed XLogP3-AA of 1 (PubChem), whereas the unprotected (S)-2-amino-3-hydroxy-3-methylbutanoic acid has a measured logP of –0.13 [2]. The ΔlogP of +1.1 reflects the lipophilic contribution of the benzyloxycarbonyl group. This shift can improve solubility in organic solvents during solution-phase peptide coupling and may enhance passive membrane permeability when the protected amino acid is incorporated into prodrug or peptidomimetic scaffolds.

Lipophilicity shift
Cross-study comparable
ΔlogP +1.1
Cbz-protected XLogP3 = 1 vs free amino acid logP = –0.13

May improve organic-phase partitioning and extraction

Computed XLogP3 vs experimental logP

Physicochemical properties Peptide design Membrane permeability

Orthogonal Deprotection Stability

The Cbz (benzyloxycarbonyl) group is stable under the trifluoroacetic acid (TFA) conditions that rapidly cleave Boc (tert-butoxycarbonyl) protecting groups. Conversely, Cbz is removed by catalytic hydrogenolysis (H₂/Pd-C), which leaves Boc intact [1]. This orthogonality is a class-level property of Cbz-protected amino acids and allows sequential Nα- and Nε- or side-chain deprotection in complex peptide syntheses without compromising the integrity of the β-hydroxyvaline residue.

Deprotection orthogonality
Class-level
Cbz: stable in TFA, cleaved by H₂/Pd-C
Boc: cleaved by TFA, stable under H₂/Pd-C

Enables sequential N-protection strategies

Well-established carbamate class property

Orthogonal protecting groups Solid-phase peptide synthesis Sequential deprotection

Tertiary β-Hydroxyl Side Reaction Suppression

The β-hydroxyl group in Cbz-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is tertiary (R₁R₂C–OH). Tertiary alcohols are intrinsically less reactive toward oxidation, O‑acylation, and elimination than primary alcohols, which are present in Cbz‑L‑threonine (primary –CH(OH)CH₃) and Cbz‑L‑serine (primary –CH₂OH). This reduced reactivity minimizes competing O‑acylation during carbodiimide‑mediated coupling and limits the formation of dehydroalanine/dehydrobutyrine byproducts upon activation [1]. Although not quantified in head‑to‑head studies for this specific compound, the class‑level behavior of tertiary alcohols is well documented.

β-Hydroxyl reactivity
Class-level inference
Tertiary β-OH: low O-acylation, oxidation, elimination
Primary β-OH (Thr/Ser): higher byproduct formation

Supports higher crude purity in coupling

Qualitative class-level comparison

Side reaction suppression Coupling efficiency Stability during storage

High-Impact Application Scenarios


Tigemonam and Monobactam Antibiotic Synthesis

The compound is the direct precursor of the L‑β‑hydroxyvaline fragment in tigemonam. As demonstrated in EP 0385172, the (S)‑enantiomer obtained via biocatalysis delivers essentially enantiopure material, which is critical because the (R)‑enantiomer yields inactive analogs [1]. The Cbz protection ensures the amine remains inert during azetidinone ring formation and subsequent sulfonation steps, then is removed orthogonally by hydrogenolysis.

Peptide Synthesis with Orthogonal Protection

When a synthetic sequence demands that one amine be deprotected under acidic conditions (e.g., TFA) while another remains intact, Cbz‑(S)‑2‑amino‑3‑hydroxy‑3‑methylbutanoic acid serves as the TFA‑stable partner. The orthogonality between Cbz and Boc/Fmoc protecting groups [2] allows sequential deprotection and coupling, as well as incorporation of the hydroxyvaline residue without risking premature amine exposure.

Peptidomimetics with Enhanced Lipophilicity

The +1.1 logP shift conferred by the Cbz group relative to the free amino acid [3] improves organic-phase solubility during synthesis and may increase membrane permeability when the protected residue is retained in prodrug constructs. This property is exploited in medicinal chemistry campaigns aiming to optimize the pharmacokinetic profile of hydroxyvaline‑containing peptide leads.

Coupling Without Secondary Alcohol Protection

Because the tertiary β‑hydroxyl group is substantially less reactive than primary alcohols, the compound can often be used in peptide couplings without additional side‑chain protection. This simplifies synthetic routes and eliminates the need for subsequent deprotection of the hydroxyl group, which is advantageous in the assembly of cyclic depsipeptides and other complex natural product analogs [4].

Application
Selection Property
Validation Focus
Monobactam antibiotic precursor synthesis
Enantiopure (S)-hydroxyvaline core
Chiral configuration control and enantiomeric excess
Peptide synthesis with orthogonal protection
Cbz group orthogonal to Boc/Fmoc
Sequential deprotection compatibility
Peptidomimetic design with enhanced lipophilicity
Cbz-induced lipophilicity shift
Organic-phase partitioning and extraction efficiency
Coupling without secondary alcohol protection
Tertiary β-hydroxyl low reactivity
Minimized O-acylation and elimination byproducts
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